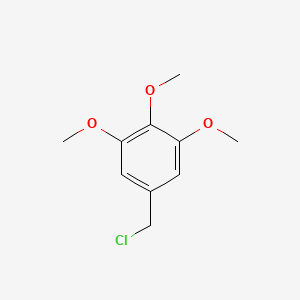

3,4,5-Trimethoxybenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100940. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRUQNNAKXZSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191741 | |

| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3840-30-0 | |

| Record name | 3,4,5-Trimethoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3840-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3840-30-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3,4,5-Trimethoxybenzyl chloride from 3,4,5-trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,4,5-trimethoxybenzyl chloride, a key intermediate in the production of various pharmaceuticals. The primary synthetic route proceeds via a two-step process commencing with the reduction of 3,4,5-trimethoxybenzaldehyde (B134019) to 3,4,5-trimethoxybenzyl alcohol, followed by the chlorination of the resulting alcohol. This document provides a comprehensive overview of the most common methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts.

Executive Summary

The conversion of 3,4,5-trimethoxybenzaldehyde to this compound is efficiently achieved through an initial reduction using sodium borohydride (B1222165), yielding the intermediate alcohol in high purity and yield (typically 93-95%). Subsequently, the alcohol is converted to the target chloride. Two principal methods for this chlorination are presented: reaction with thionyl chloride and reaction with concentrated hydrochloric acid. The thionyl chloride method offers a high yield for the chlorination step, while the hydrochloric acid route provides a viable alternative. The overall yield for the two-step synthesis is reported to be in the range of 67% when using the hydrochloric acid method for the second step.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis, providing a clear comparison of the different methodologies.

Table 1: Reduction of 3,4,5-Trimethoxybenzaldehyde to 3,4,5-Trimethoxybenzyl Alcohol

| Reagent | Substrate Amount | Reagent Amount | Solvent | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | 2.729 g | 0.459 g | Methanol (B129727) (20 ml) | 30 min | 95% | [1] |

| Sodium Borohydride (NaBH₄) | 8.18 g | 2.047 g | Methanol (50 ml) | 45 min | 93.5% | [1] |

| Sodium Borohydride (NaBH₄) | 19.10 g | 2.39 g | Methanol (150 ml) | 1 hour | 94% | [1] |

Table 2: Chlorination of 3,4,5-Trimethoxybenzyl Alcohol to this compound

| Reagent | Substrate Amount | Reagent Amount | Solvent | Reaction Time | Yield | Reference |

| Thionyl Chloride (SOCl₂) | 10 g | 7.6 g | Benzene (B151609) (40 ml + 10 ml) | 15 min | 11.0 g | [2] |

| Concentrated Hydrochloric Acid | Not specified | Not specified | Not specified | Not specified | ~71% (calculated) for this step | [3] |

Note on Hydrochloric Acid Yield: The overall yield for the two-step process (reduction and chlorination with HCl) is reported as 67%.[3] Assuming an average yield of 94% for the reduction step, the calculated yield for the chlorination step is approximately 71%.

Experimental Protocols

Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde

This protocol is based on the highly efficient reduction using sodium borohydride in methanol.

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Hydrochloric Acid (for pH adjustment)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 3,4,5-trimethoxybenzaldehyde and sodium borohydride in methanol in a suitable reaction vessel.[1]

-

Stir the mixture at room temperature for 0.5 to 1 hour.[1]

-

Adjust the pH of the reaction mixture to 8-9 with hydrochloric acid.[1]

-

Extract the product with chloroform (2 x volume of methanol).[1]

-

Combine the organic phases and wash with water (2 x volume of methanol).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3,4,5-trimethoxybenzyl alcohol as an oily product.[1]

Step 2: Chlorination of 3,4,5-Trimethoxybenzyl Alcohol

Two primary methods for the chlorination are detailed below.

Method A: Using Thionyl Chloride

This method provides a high yield of the final product.

Materials:

-

3,4,5-Trimethoxybenzyl Alcohol

-

Thionyl Chloride (SOCl₂)

-

Benzene

-

Chilled aqueous Potassium Carbonate solution

-

Saturated aqueous Sodium Chloride solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene in a reaction vessel.[2]

-

Prepare a solution of 7.6 g of thionyl chloride in 10 ml of benzene.[2]

-

Dropwise add the thionyl chloride solution to the alcohol solution while chilling with an ice bath.[2]

-

After the addition is complete, stir the mixture at room temperature for 15 minutes.[2]

-

Pour the reaction solution into a chilled aqueous potassium carbonate solution.[2]

-

Separate the benzene layer, wash it with a saturated aqueous sodium chloride solution, and dry it over anhydrous sodium sulfate.[2]

-

Distill off the solvent under reduced pressure to obtain this compound as a yellow solid. The reported yield is 11.0 g.[2]

Method B: Using Concentrated Hydrochloric Acid

This method offers an alternative route to the desired chloride.

Materials:

-

3,4,5-Trimethoxybenzyl Alcohol

-

Concentrated Hydrochloric Acid

Procedure: While a detailed, step-by-step protocol with specific quantities for this exact substrate is not readily available in the searched literature, a general procedure involves reacting the alcohol with an excess of cold, concentrated hydrochloric acid. The product precipitates from the reaction mixture and can be isolated by filtration or extraction. An overall yield of 67% for the two-step synthesis starting from the aldehyde has been reported for this method.[3]

Alternative Chlorination Methods

For a comprehensive overview, researchers can also consider other reagents for the chlorination of benzylic alcohols, which may offer advantages in terms of mildness of reaction conditions or substrate compatibility. These include:

-

2,4,6-Trichloro-1,3,5-triazine and Dimethyl Sulfoxide: This system allows for a rapid and high-yielding chlorination under neutral conditions.

-

Aluminum Trichloride (AlCl₃): AlCl₃ can act as an efficient chlorination reagent for benzylic alcohols.[4][5]

Product Characterization

The final product, this compound, can be characterized by its melting point, which is reported to be in the range of 60-63 °C. Further characterization can be performed using standard analytical techniques such as NMR and IR spectroscopy.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: A generalized workflow for the two-step synthesis.

References

- 1. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]

An In-depth Technical Guide to the Preparation of 3,4,5-Trimethoxybenzyl Chloride from 3,4,5-Trimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 3,4,5-trimethoxybenzyl chloride, a crucial intermediate in the preparation of various pharmacologically active compounds. Two primary synthetic routes commencing from 3,4,5-trimethoxybenzyl alcohol are presented, offering flexibility in reagent choice and reaction conditions. This document provides a comprehensive overview of the methodologies, including detailed experimental protocols and a comparative summary of quantitative data.

Introduction

This compound serves as a key building block in the synthesis of a wide range of molecules, most notably in the field of medicinal chemistry. Its utility is underscored by its role in the preparation of compounds such as the antibacterial agent trimethoprim (B1683648) and various derivatives with potential therapeutic applications. The conversion of 3,4,5-trimethoxybenzyl alcohol to its corresponding chloride is a fundamental and critical step in these synthetic pathways. This guide explores two common and effective methods for this transformation: reaction with thionyl chloride and reaction with concentrated hydrochloric acid.

Reaction Pathways

The conversion of 3,4,5-trimethoxybenzyl alcohol to this compound is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a chloride ion. The two methods discussed herein achieve this transformation through different mechanisms.

The use of thionyl chloride (SOCl₂) is a widely employed method for converting alcohols to alkyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Alternatively, the reaction with concentrated hydrochloric acid provides a more direct, albeit potentially less clean, method. The high concentration of chloride ions in conjunction with the acidic medium facilitates the protonation of the alcohol's hydroxyl group, forming a good leaving group (water), which is subsequently displaced by a chloride ion.

Quantitative Data Summary

For ease of comparison, the quantitative data for both synthetic methods are summarized in the table below.

| Parameter | Method 1: Thionyl Chloride | Method 2: Concentrated Hydrochloric Acid |

| Starting Material | 3,4,5-Trimethoxybenzyl alcohol | 3,4,5-Trimethoxybenzyl alcohol |

| Reagent | Thionyl chloride (SOCl₂) | Concentrated Hydrochloric Acid (HCl) |

| Solvent | Benzene (B151609) | None (reagent acts as solvent) |

| Reactant Quantities | 10 g of alcohol, 7.6 g of thionyl chloride | 25 g of alcohol, 125 ml of conc. HCl |

| Reaction Temperature | Ice-cold addition, then room temperature | Ice-cold |

| Reaction Time | 15 minutes after addition | 4 hours |

| Work-up | Aqueous potassium carbonate wash, followed by saturated sodium chloride solution wash | Dilution with ice-water, decantation, and extraction with benzene |

| Product Yield | 11.0 g (yellow solid)[1] | Not explicitly stated, but a "heavy precipitation of gummy product" is noted[2] |

| Overall Yield | A 67% overall yield from 3,4,5-trimethoxybenzaldehyde (B134019) (via the alcohol) has been reported for the HCl method[3] |

Experimental Protocols

Method 1: Preparation of this compound using Thionyl Chloride[1]

Materials:

-

3,4,5-Trimethoxybenzyl alcohol (10 g)

-

Thionyl chloride (7.6 g)

-

Benzene (50 ml total)

-

Ice

-

Aqueous potassium carbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene.

-

Prepare a solution of 7.6 g of thionyl chloride in 10 ml of benzene.

-

Cool the alcohol solution in an ice bath.

-

Slowly add the thionyl chloride solution dropwise to the chilled alcohol solution.

-

After the addition is complete, continue to stir the mixture at room temperature for 15 minutes.

-

Pour the reaction mixture into a chilled aqueous potassium carbonate solution.

-

Separate the benzene layer.

-

Wash the benzene layer with a saturated aqueous sodium chloride solution.

-

Dry the benzene layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain the product as a yellow solid.

Method 2: Preparation of this compound using Concentrated Hydrochloric Acid[2]

Materials:

-

3,4,5-Trimethoxybenzyl alcohol (25 g)

-

Ice-cold concentrated hydrochloric acid (125 ml)

-

Ice-water

-

Benzene (150 ml total)

-

Sodium sulfate

Procedure:

-

Combine 25 g of 3,4,5-trimethoxybenzyl alcohol and 125 ml of ice-cold concentrated hydrochloric acid.

-

Shake the mixture vigorously until a homogeneous solution is formed.

-

Allow the solution to stand. A turbidity will develop, followed by the precipitation of a gummy product.

-

After 4 hours, dilute the mixture with 100 ml of ice-water.

-

Decant the aqueous layer and extract it with three 50 ml portions of benzene.

-

Dissolve the gummy organic residue in the combined benzene extracts.

-

Wash the benzene solution with water.

-

Dry the benzene solution over sodium sulfate.

-

The resulting benzene solution contains the desired this compound.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding alcohol.

References

Spectroscopic and Synthetic Profile of 3,4,5-Trimethoxybenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis protocols, and relevant chemical pathways for 3,4,5-Trimethoxybenzyl chloride (CAS No: 3840-30-0). This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H and ¹³C NMR data for this compound were not explicitly found in the surveyed literature. The expected chemical shifts can be predicted based on the structure, but experimentally derived and verified data are not presented here.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] Key absorption bands are indicative of its functional groups.

Table 3: IR Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2940 | C-H stretch (aromatic and aliphatic) |

| ~1590, 1500 | C=C stretch (aromatic ring) |

| ~1460 | C-H bend (aliphatic) |

| ~1240, 1120 | C-O stretch (ether) |

| ~690 | C-Cl stretch |

Mass Spectrometry (MS)

While the NIST WebBook indicates the availability of an electron ionization mass spectrum, the specific quantitative data (m/z values and relative intensities) for this compound were not found in the searched resources.[1]

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Fragment |

| Data not available | - | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of 3,4,5-trimethoxybenzyl alcohol. Two common methods are detailed below.

Synthesis Workflow

Caption: Synthesis of this compound from its corresponding alcohol.

Experimental Protocols

Synthesis of this compound from 3,4,5-Trimethoxybenzyl alcohol

Method 1: Using Thionyl Chloride

This procedure details the synthesis of this compound using thionyl chloride as the chlorinating agent.

-

Dissolution: Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene (B151609).

-

Addition of Thionyl Chloride: To the resulting solution, add a solution of 7.6 g of thionyl chloride in 10 ml of benzene dropwise while chilling with ice.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 15 minutes.

-

Work-up: Pour the reaction solution into a chilled aqueous potassium carbonate solution. Collect the separated benzene layer.

-

Purification: Wash the benzene portion with a saturated aqueous sodium chloride solution, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product as a yellow solid.

Method 2: Using Concentrated Hydrochloric Acid

This alternative method utilizes concentrated hydrochloric acid for the chlorination.

-

Reaction Initiation: Vigorously shake a mixture of 25 g of 3,4,5-trimethoxybenzyl alcohol and 125 ml of ice-cold concentrated hydrochloric acid until a homogeneous solution is obtained.

-

Precipitation: A turbidity will develop within a few minutes, followed by the heavy precipitation of a gummy product.

-

Extraction: After 4 hours, dilute the mixture with 100 ml of ice-water. Decant the aqueous layer and extract it with three 50-ml portions of benzene.

-

Dissolution and Washing: Dissolve the gummy organic residue in the combined benzene extracts. Wash the benzene solution with water and dry it over sodium sulfate.

General Spectroscopic Protocols

The following are general procedures for obtaining the types of spectroscopic data discussed in this guide. Specific parameters would need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Gas-Phase): Introduce a small amount of the sample into a gas cell, which is then placed in the spectrometer's beamline.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Subject the sample to electron ionization (EI) to generate a molecular ion and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

References

A Technical Guide to the Solubility and Stability of 3,4,5-Trimethoxybenzyl Chloride for Pharmaceutical and Chemical Research

Executive Summary: 3,4,5-Trimethoxybenzyl chloride (CAS No. 3840-30-0) is a pivotal intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials for its ability to introduce the biologically significant 3,4,5-trimethoxybenzyl moiety.[1] Its utility, however, is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under different storage and reaction conditions. This guide provides a comprehensive technical overview of these characteristics, offering quantitative data, detailed experimental protocols, and key degradation pathways to enable its effective and safe use by researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white or beige crystalline solid at room temperature.[1] Its structure, featuring a reactive benzylic chloride and three electron-donating methoxy (B1213986) groups, dictates its chemical behavior and physical properties.

| Property | Value | Reference |

| CAS Number | 3840-30-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClO₃ | [1][2] |

| Molecular Weight | 216.66 g/mol | [1] |

| Melting Point | 60-64 °C | [1][2] |

| Appearance | White or beige solid/crystals | [1] |

| Storage Temperature | 2-8°C |

Solubility Profile

The solubility of this compound is critical for its application in solution-phase reactions. The presence of the three methoxy groups enhances its solubility in certain organic solvents compared to unsubstituted benzyl (B1604629) chloride.[1]

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. The most commonly cited data point is its solubility in methanol (B129727).

| Solvent | Solubility | Appearance | Reference |

| Methanol | 0.1 g/mL | Clear solution | [2] |

Qualitative Solubility Discussion

Based on its chemical structure (a moderately polar aromatic compound), this compound is expected to be soluble in a range of common polar organic solvents such as acetone, ethyl acetate, and dichloromethane. It is likely insoluble in water due to its hydrophobicity and its tendency to react with water (see Section 3.0 Stability). It is also expected to have low solubility in nonpolar solvents like hexane.

Experimental Protocol for Solubility Determination

A systematic approach is necessary to determine the solubility of this compound in various solvents. The following protocol is a standard method for such an assessment.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a panel of representative solvents.

Materials:

-

This compound

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

-

Solvents: Deionized Water, Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate, Acetone, Methanol, 5% aq. HCl, 5% aq. NaOH.

Procedure:

-

Preparation: Weigh approximately 10 mg of this compound into a series of clean, dry vials.

-

Solvent Addition: Add 0.5 mL of the first test solvent (e.g., water) to the vial.

-

Mixing: Vortex the vial vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect the mixture. Note whether the solid has completely dissolved.

-

Classification:

-

Soluble: If the solid dissolves completely.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve. Note that for aqueous solutions of HCl and NaOH, a reaction (hydrolysis) may occur, leading to dissolution of the resulting product.

-

-

Repeat: Repeat steps 2-5 for each solvent in the panel.

-

Documentation: Record all observations systematically.

Visualization: Solubility Testing Workflow

The logical flow of a standard solubility test can be visualized as follows.

Caption: Workflow for systematic solubility testing of this compound.

Stability Profile

The stability of this compound is a critical consideration for its storage and use. As a benzylic chloride, it is susceptible to nucleophilic substitution reactions, primarily hydrolysis, and potential decomposition catalyzed by contaminants.

General Stability and Storage

The recommended storage condition for this compound is 2-8°C. This low-temperature storage is crucial to minimize degradation over time. Unstabilized benzyl chloride, the parent compound, can decompose, and this reactivity is expected to be retained by its derivatives.

Key Degradation Pathways

-

Hydrolysis: The most common degradation pathway is hydrolysis. The benzylic carbon is electrophilic and readily attacked by water, a weak nucleophile, to form 3,4,5-trimethoxybenzyl alcohol and hydrochloric acid. This reaction is analogous to the known instability of benzyl chloride in aquatic environments.[3] The presence of acid (HCl product) can catalyze further degradation.

-

Catalytic Decomposition: Benzyl chlorides are known to undergo rapid and sometimes violent decomposition in the presence of catalytic amounts of iron or rust.[4][5] It is imperative to avoid contact with metallic contaminants, especially iron and Lewis acids, which can promote carbocation formation and subsequent polymerization or decomposition.

-

Polycondensation: Related compounds like 4-methoxybenzyl chloride are known to be prone to polycondensation, forming oligomers with the elimination of HCl.[6] This is a potential, though less characterized, degradation pathway for this compound, particularly upon heating or in the presence of acid catalysts.

Visualization: Degradation and Reactivity

Caption: Key reaction pathways for this compound.

Experimental Protocol for Stability Assessment

Objective: To assess the hydrolytic stability of this compound under controlled conditions.

Materials:

-

This compound

-

Buffered aqueous solutions (e.g., pH 4, pH 7, pH 9)

-

Acetonitrile (B52724) or Methanol (HPLC grade)

-

HPLC system with a UV detector and a C18 column

-

Constant temperature incubator or water bath

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup: In separate vials, add a small aliquot of the stock solution to a larger volume of each buffered solution (e.g., 100 µL stock in 9.9 mL buffer) to achieve the desired starting concentration. This initiates the hydrolysis.

-

Incubation: Place the vials in a constant temperature environment (e.g., 25°C).

-

Time-Point Sampling: At specified time intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Analysis: Immediately analyze the samples by HPLC. The mobile phase could be a gradient of acetonitrile and water. Monitor the disappearance of the this compound peak and the appearance of the 3,4,5-trimethoxybenzyl alcohol peak.

-

Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the rate of degradation.

Visualization: Stability Assessment Workflow

Caption: Workflow for assessing the hydrolytic stability of the compound.

Conclusion and Recommendations

This compound is a valuable yet reactive building block. Its solubility in methanol is high, and it is expected to be soluble in other common polar organic solvents, facilitating its use in synthesis. However, its stability is a significant concern. The compound is susceptible to hydrolysis and catalytic decomposition.

Key Recommendations for Handling and Use:

-

Storage: Always store at the recommended 2-8°C in a tightly sealed container to protect from moisture.

-

Handling: Use in a dry environment, and consider handling under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

-

Contaminants: Avoid all contact with water, strong acids, bases, and metallic impurities, particularly iron, to prevent degradation.

-

Reaction Conditions: When used in reactions, it should be added to anhydrous solvents. If an aqueous workup is required, it should be performed at low temperatures to minimize hydrolysis of any unreacted starting material.

By understanding and controlling for these solubility and stability factors, researchers can successfully leverage the synthetic potential of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]

- 5. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzyl chloride is a versatile reagent in organic synthesis, valued for its role as a key intermediate in the preparation of a wide array of complex molecules, particularly in the pharmaceutical industry.[1] The reactivity of its benzylic chloride moiety allows for the facile introduction of the 3,4,5-trimethoxybenzyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, including nitrogen, oxygen, and carbon-based nucleophiles. It consolidates available quantitative data, details experimental protocols, and elucidates the underlying reaction mechanisms.

Core Principles of Reactivity

The reactivity of this compound is governed by the benzylic position of the chlorine atom, which is activated towards nucleophilic substitution. The three electron-donating methoxy (B1213986) groups on the aromatic ring play a crucial role in stabilizing the carbocation intermediate that can form upon departure of the chloride leaving group. This stabilization strongly favors a unimolecular nucleophilic substitution (SN1) mechanism in many cases, proceeding through a planar carbocation intermediate. However, depending on the nucleophile, solvent, and reaction conditions, a bimolecular nucleophilic substitution (SN2) mechanism may also be operative.

The SN1 vs. SN2 Mechanism

The reaction of this compound with nucleophiles can proceed through either an SN1 or SN2 pathway. The trimethoxy-substituted benzene (B151609) ring can stabilize a positive charge, making the formation of a carbocation intermediate feasible and thus favoring the SN1 mechanism.

In the SN2 mechanism, the nucleophile attacks the carbon atom bearing the chlorine in a concerted step, leading to an inversion of stereochemistry if the carbon is chiral.

Reactivity with N-Nucleophiles

This compound readily reacts with a variety of nitrogen-based nucleophiles, such as primary and secondary amines, to form the corresponding N-benzylated products. These reactions are fundamental in the synthesis of numerous biologically active compounds.

A study by Abo-Sier et al. describes the condensation of this compound with several amines, including 4-aminophenazone, 2-aminopyridine, piperidine, N-methylpiperazine, pyrrolidine, and morpholine, to yield the respective trimethoxybenzyl derivatives.[2]

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| 4-Aminophenazone | N-(3,4,5-Trimethoxybenzyl)-4-aminoantipyrine | Not specified | Not specified | [2] |

| 2-Aminopyridine | 2-(3,4,5-Trimethoxybenzylamino)pyridine | Not specified | Not specified | [2] |

| Piperidine | 1-(3,4,5-Trimethoxybenzyl)piperidine | Not specified | Not specified | [2] |

| N-Methylpiperazine | 1-Methyl-4-(3,4,5-trimethoxybenzyl)piperazine | Not specified | Not specified | [2] |

| Pyrrolidine | 1-(3,4,5-Trimethoxybenzyl)pyrrolidine | Not specified | Not specified | [2] |

| Morpholine | 4-(3,4,5-Trimethoxybenzyl)morpholine | Not specified | Not specified | [2] |

Table 1: Reaction of this compound with various Amines.

Experimental Protocol: General Procedure for the Alkylation of Amines

The following is a general procedure that can be adapted for the reaction of this compound with various amines.

Materials:

-

This compound

-

Amine of choice

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

-

Base (e.g., Triethylamine, Potassium carbonate)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (1.1-1.5 eq.) in an anhydrous solvent under an inert atmosphere.

-

To this solution, add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-substituted product.

Reactivity with O-Nucleophiles

The reaction of this compound with oxygen-containing nucleophiles, particularly in solvolysis reactions, has been a subject of kinetic studies. These reactions typically proceed via an SN1 mechanism due to the stabilization of the benzylic carbocation by the methoxy groups.

A study on the solvolysis of various substituted benzyl (B1604629) chlorides provides quantitative data on the reactivity of this compound in different solvent systems.

| Solvent System | Nucleophiles | Rate Constant (ksolv) at 25°C (s-1) | Product Ratio (Alcohol/Ether) |

| 20% Acetonitrile in Water | H2O | Data not explicitly provided for this specific compound | Not applicable |

| 70/27/3 (v/v/v) H2O/TFE/MeOH | H2O, TFE, MeOH | Not explicitly provided for this specific compound | kMeOH/kTFE ratio can be inferred |

Table 2: Solvolysis Data for this compound. (Note: Specific rate constants for the trimethoxy derivative were not individually listed in the abstract of the cited paper, but the study included it in a larger dataset for Hammett analysis.)

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzyl Ethers

A general procedure for the synthesis of ethers from this compound and an alcohol is provided below.

Materials:

-

This compound

-

Alcohol of choice

-

A suitable base (e.g., Sodium hydride, Potassium carbonate)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of a base (1.2 eq.) in an anhydrous aprotic solvent, add the alcohol (1.0 eq.) at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to form the alkoxide.

-

Add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired ether.

Reactivity with C-Nucleophiles

The reaction of this compound with carbon-based nucleophiles allows for the formation of new carbon-carbon bonds, a crucial transformation in the synthesis of many complex organic molecules.

One notable example is the reaction with cyanide ions to form 3,4,5-trimethoxyphenylacetonitrile, a key intermediate in the synthesis of mescaline.[3]

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Potassium Cyanide | 3,4,5-Trimethoxyphenylacetonitrile | KCN, water, methanol (B129727), 90 °C, 10 min | Not explicitly stated, but the product crystallizes on cooling | [3] |

Table 3: Reaction of this compound with Cyanide.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxyphenylacetonitrile

The following protocol is adapted from the synthesis of mescaline.[3]

Materials:

-

This compound (9.7 g)

-

Potassium cyanide (9 g)

-

Water (35 ml)

-

Methanol (60 ml)

-

Ether

-

Sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of potassium cyanide in water and methanol in a suitable reaction vessel.

-

Add this compound to the solution.

-

Heat the mixture for 10 minutes at 90 °C.

-

Partially remove the solvents under reduced pressure.

-

Extract the residue with three portions of ether (3 x 30 ml).

-

Combine the ether extracts, wash with water, and dry over sodium sulfate.

-

After removing the drying agent, evaporate the ether on a steam bath with a stream of air.

-

Upon chilling, the residue yields the crystalline product, 3,4,5-trimethoxyphenylacetonitrile.

Reactivity with Other Nucleophiles

S-Nucleophiles

While specific examples of the reaction of this compound with sulfur nucleophiles such as thiols are not prevalent in the readily available literature, it is expected to react in a similar fashion to other benzyl chlorides. The reaction would likely proceed via an SN1 or SN2 mechanism to form the corresponding thioether. A general procedure would involve reacting the thiol with a base (e.g., sodium hydroxide, sodium thiomethoxide) to form the thiolate, which then displaces the chloride from this compound.

Grignard Reagents

The reaction of this compound with Grignard reagents would lead to the formation of a new carbon-carbon bond. However, due to the high reactivity of Grignard reagents, side reactions such as elimination or reaction with the methoxy groups are potential complications that would need to be carefully controlled. Specific protocols for this reaction with this compound are not well-documented in the searched literature.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity with a wide range of nucleophiles, predominantly through an SN1 mechanism, allows for the efficient introduction of the 3,4,5-trimethoxybenzyl moiety. This guide has summarized the available data on its reactions with N-, O-, and C-nucleophiles, providing experimental protocols where possible. Further research into its reactions with a broader scope of nucleophiles, particularly S-nucleophiles and organometallic reagents, would further enhance its utility in the synthesis of novel and complex molecules.

References

The Versatile Building Block: A Technical Guide to 3,4,5-Trimethoxybenzyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzyl chloride is a valuable and versatile building block in organic synthesis, prized for the introduction of the 3,4,5-trimethoxyphenyl moiety into a wide range of molecules. This functional group is a key pharmacophore in numerous biologically active compounds, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of this compound. It includes detailed experimental protocols for its preparation and its use in key synthetic transformations, a summary of its physicochemical and spectroscopic data, and a discussion of its role as a protecting group and a scaffold in the construction of complex molecular architectures.

Introduction

The 3,4,5-trimethoxyphenyl motif is a recurring structural feature in a multitude of bioactive molecules, contributing to their pharmacological properties through enhanced solubility and specific interactions with biological targets.[1] this compound serves as a readily accessible and reactive electrophile for the facile introduction of this important functional group. Its utility spans from the synthesis of blockbuster drugs like the antibacterial agent Trimethoprim to the construction of complex natural product analogs and novel materials.[2] This guide aims to be a comprehensive resource for researchers, providing the necessary technical details to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its proper handling, characterization, and use in synthesis. The key data is summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃ClO₃ | [3] |

| Molecular Weight | 216.66 g/mol | [3] |

| Appearance | White or beige solid | [3] |

| Melting Point | 59 - 64 °C | [3] |

| CAS Number | 3840-30-0 | [3] |

| Solubility | Soluble in methanol, benzene (B151609), and other common organic solvents. | [4][5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.60 (s, 2H, Ar-H), 4.55 (s, 2H, CH₂Cl), 3.86 (s, 6H, 2x OCH₃), 3.84 (s, 3H, OCH₃) | [6] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 153.5, 138.0, 132.5, 106.0, 60.9, 56.2, 46.5 | [6] |

| IR (Gas Phase) | Major peaks at approx. 2940, 1590, 1500, 1460, 1420, 1240, 1120 cm⁻¹ | [7] |

Synthesis of this compound

This compound is typically synthesized from either 3,4,5-trimethoxybenzyl alcohol or 3,4,5-trimethoxybenzaldehyde (B134019). The chlorination of the alcohol is the most direct route.

From 3,4,5-Trimethoxybenzyl Alcohol

A common and efficient method involves the reaction of 3,4,5-trimethoxybenzyl alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[4][8]

Experimental Protocol:

Materials:

-

3,4,5-Trimethoxybenzyl alcohol (10 g, 50.4 mmol)

-

Thionyl chloride (7.6 g, 63.9 mmol)

-

Benzene (50 mL)

-

Ice

-

Aqueous potassium carbonate solution (chilled)

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure: [4]

-

Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 mL of benzene in a round-bottom flask.

-

Prepare a solution of 7.6 g of thionyl chloride in 10 mL of benzene.

-

Cool the alcohol solution in an ice bath and add the thionyl chloride solution dropwise with stirring.

-

After the addition is complete, continue stirring at room temperature for 15 minutes.

-

Pour the reaction mixture into a chilled aqueous potassium carbonate solution to neutralize the excess acid.

-

Separate the benzene layer and wash it with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound as a yellow solid.

-

Yield: 11.0 g.[4]

From 3,4,5-Trimethoxybenzaldehyde

This two-step synthesis involves the reduction of the aldehyde to the corresponding alcohol, followed by chlorination.[8]

Workflow Diagram:

Caption: Synthesis of this compound from the Aldehyde.

Experimental Protocol: [8]

Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde

-

A detailed protocol for the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride (B1222165) (NaBH₄) would be inserted here, with typical yields around 67% for the two-step process.[8]

Step 2: Chlorination of 3,4,5-Trimethoxybenzyl Alcohol

-

The alcohol obtained from Step 1 is then chlorinated using concentrated hydrochloric acid as described in some literature, or more commonly with thionyl chloride as detailed in section 3.1.[8]

Applications in Organic Synthesis

The reactivity of the benzylic chloride makes this compound an excellent substrate for nucleophilic substitution reactions, enabling the introduction of the trimethoxybenzyl group onto a variety of scaffolds.

Synthesis of Pharmaceuticals

A prime example of its application is in the synthesis of the antibacterial drug Trimethoprim . Although many industrial syntheses now start from 3,4,5-trimethoxybenzaldehyde, the underlying principle of forming a key C-C bond often involves intermediates that are conceptually derived from the reactivity of the benzyl (B1604629) chloride.

Synthetic Pathway to Trimethoprim Analogs:

The general strategy involves the condensation of a 3,4,5-trimethoxybenzyl precursor with a pyrimidine (B1678525) precursor. While direct use of the chloride is less common in modern large-scale synthesis, it serves as a conceptual and sometimes practical starting point for laboratory-scale synthesis of analogs.

Caption: General workflow for the synthesis of Trimethoprim analogs.

Reactions with Amines and Other Nucleophiles

This compound readily reacts with a variety of primary and secondary amines, as well as other nucleophiles, to form the corresponding substituted products.[3][9]

Experimental Protocol: Reaction with Piperidine (B6355638) [3]

Materials:

-

This compound

-

Piperidine

-

A suitable solvent (e.g., ethanol, THF)

-

A non-nucleophilic base (e.g., triethylamine, if necessary to scavenge HCl)

Procedure: (A generalized procedure based on similar reactions)

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add a stoichiometric excess (e.g., 2 equivalents) of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by column chromatography if necessary.

Expected Spectroscopic Data for N-(3,4,5-trimethoxybenzyl)piperidine:

-

¹H NMR: Expect signals for the trimethoxybenzyl protons (aromatic singlet, benzylic singlet, and methoxy (B1213986) singlets) and the piperidine protons.

-

¹³C NMR: Expect signals corresponding to the carbons of the trimethoxybenzyl group and the piperidine ring.

As a Protecting Group

The 3,4,5-trimethoxybenzyl (TMB) group can be used as a protecting group for alcohols and phenols, analogous to the widely used p-methoxybenzyl (PMB) group. The increased electron-donating nature of the three methoxy groups makes the TMB group more acid-labile and more susceptible to oxidative cleavage than the PMB group, allowing for selective deprotection.[10][11]

Introduction of the TMB Protecting Group:

The TMB group can be introduced by reacting the alcohol or phenol (B47542) with this compound under basic conditions (e.g., NaH in THF or DMF).

Cleavage of the TMB Protecting Group:

-

Oxidative Cleavage: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a highly effective reagent for the cleavage of TMB ethers under neutral conditions.[12][13]

-

Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can also be used to remove the TMB group.[14][15]

Workflow for Protection and Deprotection:

Caption: Protection and deprotection workflow using the TMB group.

Synthesis of Combretastatin (B1194345) Analogs

The 3,4,5-trimethoxyphenyl moiety is a crucial component of the potent anti-cancer agent combretastatin A-4. This compound and its derivatives are key starting materials in the synthesis of various combretastatin analogs, where modifications to other parts of the molecule are explored to improve efficacy and pharmacokinetic properties.[4][16][17]

Dendrimer Synthesis

While less common, the trifunctional nature of the aromatic ring in this compound (after further functionalization) makes it a potential core or branching unit in the synthesis of dendrimers. The benzyl chloride moiety can serve as an initiation point for divergent dendrimer growth.[18][19]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in introducing the biologically significant 3,4,5-trimethoxyphenyl group has been demonstrated in the synthesis of pharmaceuticals, natural product analogs, and as a protecting group. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, complete with experimental details and workflows, to empower researchers in their synthetic endeavors. The continued exploration of the reactivity and applications of this building block is expected to lead to the discovery of new and important molecules with diverse functionalities.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. hmdb.ca [hmdb.ca]

- 8. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Best Synthetic Methods: Functional Group Protection [organic-chemistry.org]

- 11. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 | MDPI [mdpi.com]

- 17. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dendrimers: synthetic strategies, properties and applications – Oriental Journal of Chemistry [orientjchem.org]

- 19. mdpi.com [mdpi.com]

The Role of 3,4,5-Trimethoxybenzyl Chloride in Medicinal Chemistry: A Technical Guide

Introduction

3,4,5-Trimethoxybenzyl chloride, and its closely related analog 3,4,5-trimethoxybenzaldehyde (B134019), are pivotal intermediates in the field of medicinal chemistry. These reagents serve as versatile building blocks for introducing the 3,4,5-trimethoxybenzyl moiety into more complex molecular architectures. This structural motif is a key component in a variety of biologically active compounds, most notably in the antibacterial agent Trimethoprim (B1683648). The three methoxy (B1213986) groups on the benzyl (B1604629) ring are crucial for binding to target enzymes and enhancing pharmacokinetic properties.[1][2] This guide provides an in-depth examination of the application of this chemical entity, focusing on its central role in the synthesis, mechanism of action, and biological activity of the essential antibiotic, Trimethoprim.

Core Application: Synthesis of Trimethoprim

The most prominent and well-documented role of the 3,4,5-trimethoxybenzyl group is in the synthesis of Trimethoprim [2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine].[3] Trimethoprim is a potent inhibitor of dihydrofolate reductase (DHFR) and is widely used, often in combination with sulfamethoxazole, to treat bacterial infections, particularly those of the urinary tract.[4]

Multiple synthetic strategies have been developed to produce Trimethoprim, most of which utilize 3,4,5-trimethoxybenzaldehyde as the key starting material. These routes typically involve a condensation reaction followed by a cyclization step with guanidine (B92328) to form the core pyrimidine (B1678525) ring.

Visualizing a Synthetic Workflow

The following diagram illustrates a common, generalized workflow for the synthesis of Trimethoprim, starting with the condensation of 3,4,5-trimethoxybenzaldehyde with a nitrile-containing compound, followed by cyclization.

Caption: A generalized workflow for the synthesis of Trimethoprim.

Experimental Protocols

Detailed methodologies are critical for the successful synthesis of pharmaceutical compounds. Below are two distinct protocols for the synthesis of Trimethoprim, derived from established literature and patents.

Protocol 1: Synthesis via Condensation with 3-Anilinopropionitrile (B89847)

This method involves a two-step process: an initial condensation reaction followed by cyclization with guanidine.[5]

Step 1: Condensation

-

To a 2000 mL four-neck flask equipped with a reflux water-dividing apparatus, add 3,4,5-trimethoxybenzaldehyde (98g, 0.5 mol), 3-anilinopropionitrile (85g, 0.58 mol), dimethyl sulfoxide (B87167) (250 mL), sodium methoxide (B1231860) (50g), and benzene (B151609) (300 mL).[4][5]

-

Heat the mixture to 85 °C to begin reflux, collecting the water generated in the water-dividing trap.[5]

-

Once water is no longer being generated, stop the reaction.[4]

-

Remove the benzene by distillation under reduced pressure.[4][5]

-

Add water (750 mL) to the residue, stir, and cool the mixture to 5-10 °C.[4][5]

-

Collect the precipitated intermediate product by suction filtration and dry.[4][5]

Step 2: Cyclization

-

In a 1000 mL three-neck flask, combine the intermediate product from Step 1 (64g), guanidine hydrochloride (38g), and sodium methoxide (100g).[4][5]

-

Add ethanol (B145695) (200 mL) and heat the mixture to reflux for 1 hour.[4][5]

-

After the reaction, distill off a portion of the ethanol.[4]

-

Add water (200 mL) to the cooled mixture, stir, and maintain the temperature at 5-10 °C.[4][5]

-

Collect the resulting solid (Trimethoprim) by suction filtration.[5]

Protocol 2: Synthesis via Knoevenagel Condensation

This route begins with a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and ethyl cyanoacetate (B8463686).[3][4][6]

Step 1: Knoevenagel Condensation

-

In a suitable reaction vessel, combine 3,4,5-trimethoxybenzaldehyde (196.2g, 1 mol), ethyl cyanoacetate (113.12g, 1 mol), and dimethyl sulfoxide (750 mL).[6]

-

Add sodium methoxide (60g) and a crown ether catalyst.[6]

-

Heat the mixture to 105±2 °C and maintain reflux for approximately 2.5 hours, monitoring the reaction progress with TLC.[6] This step yields ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate.[4]

Step 2: Reduction and Cyclization

-

The intermediate from Step 1 is then subjected to a reduction step. At 0-5 °C, add sodium borohydride (B1222165) (56.7g, 1.5 mol) to the reaction mixture and stir, allowing the temperature to rise to 20 °C for 1 hour.[6]

-

The reduced intermediate is subsequently cyclized with guanidine. This is typically achieved by heating the intermediate with guanidinium (B1211019) hydrochloride and sodium methoxide in a solvent like ethanol to form the final Trimethoprim product.[4]

Quantitative Data Summary

The efficiency of synthesis and the biological potency of the final compound are critical metrics in drug development.

Table 1: Synthesis Yields for Trimethoprim Intermediates

| Starting Materials | Reaction Type | Intermediate Product | Reported Yield | Reference |

| 3,4,5-Trimethoxybenzaldehyde + 3,3'-(p-phenylenediimino)dipropanenitrile | Condensation | p-phenylenediimino-N,N'-(3,4,5-trimethoxybenzyl)acrylonitrile | 84% | [7] |

| 3,4,5-Trimethoxybenzaldehyde + 3-Anilinopropionitrile | Condensation | α-(3,4,5-trimethoxybenzyl)-β-anilinopropionitrile | 95.5 - 97% | [5] |

| Condensation Product + Guanidine Hydrochloride | Cyclization | Trimethoprim | 96.1% | [5] |

Table 2: Biological Activity of Trimethoprim

| Target Enzyme | Organism Type | Potency Metric | Value | Note | Reference |

| Dihydrofolate Reductase (DHFR) | Bacterial | Selectivity | ~10,000x higher for bacterial DHFR | Trimethoprim has a significantly higher affinity for the bacterial enzyme over mammalian counterparts. | [8][9] |

| DfrA1 (Trimethoprim-resistant DHFR) | Bacterial | IC₅₀ of Trimethoprim | > 200 µM | Demonstrates the challenge of resistance, as potency is ~1000-fold less than against wild-type E. coli DHFR. | [10] |

| Wild-type DHFR (K. pneumoniae) | Bacterial | IC₅₀ of Trimethoprim | 0.1 µM | Shows high potency against the wild-type enzyme in a key pathogen. | [10] |

Mechanism of Action: Inhibition of the Folate Pathway

Trimethoprim exerts its antibacterial effect by targeting a crucial metabolic pathway in bacteria: the synthesis of folic acid. Specifically, it inhibits the enzyme Dihydrofolate Reductase (DHFR).[8] This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By blocking DHFR, Trimethoprim halts the production of THF, thereby disrupting DNA replication and leading to bacterial cell death.[11] The therapeutic success of Trimethoprim relies on its high selectivity for the bacterial form of DHFR over the human equivalent.[8]

Folate Synthesis Pathway and Trimethoprim Inhibition

The following diagram illustrates the bacterial folate synthesis pathway and the specific point of inhibition by Trimethoprim.

Caption: Inhibition of bacterial Dihydrofolate Reductase by Trimethoprim.

Broader Applications in Medicinal Chemistry

While the synthesis of Trimethoprim is its most notable application, the 3,4,5-trimethoxybenzyl and 3,4,5-trimethoxybenzoyl moieties are utilized in the development of other therapeutic agents. The corresponding acid chloride, 3,4,5-trimethoxybenzoyl chloride, is used as a reagent to synthesize compounds with potential antihypertensive activity.[] Furthermore, derivatives have been explored for their utility in developing anti-cancer and anti-inflammatory drugs, highlighting the versatility of this chemical scaffold in constructing new, complex molecules with therapeutic potential.[1][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

- 6. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]

- 7. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]

- 8. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3,4,5-Trimethoxybenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzyl chloride, a substituted aromatic halide, is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its trifunctional methoxy (B1213986) substitution pattern on the benzene (B151609) ring imparts unique electronic properties and enhances the solubility of its derivatives, making it a key intermediate in the synthesis of complex molecules.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its reactivity and applications, with a focus on its role in the development of bioactive compounds.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃ClO₃ | [3] |

| Molecular Weight | 216.66 g/mol | [3] |

| Appearance | White or beige solid/crystals | [2] |

| Melting Point | 60-63 °C | [3][4] |

| Boiling Point | 110 °C at 0.1 Torr | [5] |

| Density (Predicted) | 1.145 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear) | [3][4] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 3840-30-0 | [3] |

| InChI | 1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | [3][4] |

| InChI Key | XXRUQNNAKXZSOS-UHFFFAOYSA-N | [3][4] |

| SMILES | COc1cc(CCl)cc(OC)c1OC | [3][4] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of 3,4,5-trimethoxybenzyl alcohol. Below are detailed experimental methodologies for its preparation.

Protocol 1: Synthesis from 3,4,5-Trimethoxybenzyl Alcohol with Thionyl Chloride

This method involves the reaction of 3,4,5-trimethoxybenzyl alcohol with thionyl chloride in a non-polar solvent.

Materials:

-

3,4,5-trimethoxybenzyl alcohol

-

Thionyl chloride

-

Benzene

-

Ice

-

Aqueous potassium carbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 7.6 g of thionyl chloride in 10 ml of benzene to the chilled alcohol solution.

-

After the addition is complete, stir the mixture at room temperature for 15 minutes.

-

Pour the reaction mixture into a chilled aqueous potassium carbonate solution.

-

Separate the benzene layer.

-

Wash the benzene layer with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain this compound as a yellow solid.

Protocol 2: Synthesis from 3,4,5-Trimethoxybenzaldehyde (B134019) via Reduction and Chlorination

This two-step synthesis starts from the corresponding aldehyde, which is first reduced to the alcohol and then chlorinated.

Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde

-

3,4,5-trimethoxybenzaldehyde is reduced to 3,4,5-trimethoxybenzyl alcohol using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Step 2: Chlorination of 3,4,5-Trimethoxybenzyl Alcohol

-

The resulting 3,4,5-trimethoxybenzyl alcohol is then chlorinated using concentrated hydrochloric acid to yield this compound. The overall yield for this two-step process is reported to be 67%.

Chemical Reactivity and Applications

This compound is a reactive benzylic halide that readily participates in nucleophilic substitution reactions. The electron-donating methoxy groups on the aromatic ring activate the benzylic position, facilitating the displacement of the chloride ion. This reactivity makes it an excellent precursor for introducing the 3,4,5-trimethoxybenzyl moiety into a wide range of molecules.

A significant application of this compound is in the synthesis of pharmaceuticals, particularly antibacterial agents.[2] It is a key intermediate in the industrial synthesis of Trimethoprim (B1683648) , a potent inhibitor of dihydrofolate reductase.[6][7]

Synthesis of Trimethoprim

The synthesis of trimethoprim often starts from 3,4,5-trimethoxybenzaldehyde, which can be prepared from this compound.[6] A common industrial route involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with an active methylene (B1212753) compound, followed by reduction and cyclization with guanidine (B92328) to form the pyrimidine (B1678525) ring of trimethoprim.[8]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

The primary biological significance of this compound lies in its role as a precursor to pharmacologically active molecules. As mentioned, its most notable derivative is trimethoprim, an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR).

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[9] By inhibiting bacterial DHFR, trimethoprim disrupts the synthesis of these essential molecules, leading to the cessation of bacterial growth and cell death.[9] The selectivity of trimethoprim for bacterial DHFR over its human counterpart is a key factor in its therapeutic efficacy.

The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by trimethoprim.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by Trimethoprim.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties are well-defined, and multiple reliable synthetic protocols are available. Its primary importance in the field of drug development is underscored by its role as a key precursor to the antibiotic trimethoprim. A thorough understanding of the properties and reactivity of this compound is therefore essential for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound = 98.0 AT 3840-30-0 [sigmaaldrich.com]

- 4. This compound = 98.0 AT 3840-30-0 [sigmaaldrich.com]

- 5. This compound [chembk.com]

- 6. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 7. Trimethoprim [sitem.herts.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 3,4,5-Trimethoxybenzyl Chloride as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. The 3,4,5-trimethoxybenzyl (TMB) group is an acid-labile and oxidatively cleavable protecting group for alcohols. Its enhanced electron-donating methoxy (B1213986) substituents make the corresponding TMB ethers more susceptible to cleavage under milder acidic and oxidative conditions compared to the analogous benzyl (B1604629) (Bn) and even p-methoxybenzyl (PMB) ethers. This property allows for selective deprotection in the presence of other protecting groups, making it a valuable tool in orthogonal synthetic strategies. This document provides detailed application notes and experimental protocols for the protection of alcohols using 3,4,5-trimethoxybenzyl chloride (TMB-Cl) and the subsequent deprotection of the resulting TMB ethers.

Key Features of the TMB Protecting Group

-

Ease of Introduction: The TMB group is typically introduced under standard Williamson ether synthesis conditions.

-

Acid Sensitivity: TMB ethers are readily cleaved under mild acidic conditions, often with trifluoroacetic acid (TFA).

-

Oxidative Lability: The electron-rich aromatic ring facilitates cleavage by oxidation, for example, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

-

Orthogonality: The TMB group can be selectively removed in the presence of other protecting groups such as silyl (B83357) ethers (e.g., TBS, TIPS) and benzyl ethers under specific conditions.

-

Stability: TMB ethers are generally stable to a wide range of non-acidic and non-oxidative reagents, including bases and many reducing agents.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of alcohols with this compound and the deprotection of the resulting TMB ethers. Please note that optimal conditions may vary depending on the specific substrate.

Table 1: Protection of Alcohols with this compound

| Alcohol Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary | NaH | THF/DMF | 0 to RT | 2 - 6 | 85 - 95 |

| Secondary | NaH | DMF | RT to 50 | 12 - 24 | 70 - 85 |

Table 2: Deprotection of 3,4,5-Trimethoxybenzyl Ethers

| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| Oxidative Cleavage | DDQ (1.1 - 1.5 equiv) | CH₂Cl₂/H₂O (18:1) | RT | 1 - 3 h | 85 - 98 |

| Acidic Cleavage | TFA (10-50% v/v) | CH₂Cl₂ | 0 to RT | 0.5 - 2 h | 80 - 95 |

| Catalytic Hydrogenation | H₂, Pd/C (10 mol%) | EtOH or THF | RT | 12 - 24 h | 70 - 90 |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.

Materials:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

This compound (TMB-Cl) (1.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,4,5-trimethoxybenzyl ether.

Protocol 2: Deprotection of a 3,4,5-Trimethoxybenzyl Ether via Oxidative Cleavage with DDQ

This protocol is suitable for the rapid and mild cleavage of TMB ethers.

Materials:

-

3,4,5-Trimethoxybenzyl ether (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 3,4,5-trimethoxybenzyl ether (1.0 eq) in a mixture of CH₂Cl₂ and H₂O (e.g., 18:1 v/v).

-

To the stirred solution, add DDQ (1.2 eq) in one portion at room temperature. The reaction mixture will typically turn dark.

-

Stir the reaction at room temperature for 1-3 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-